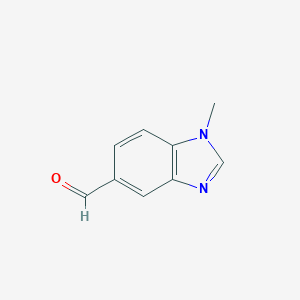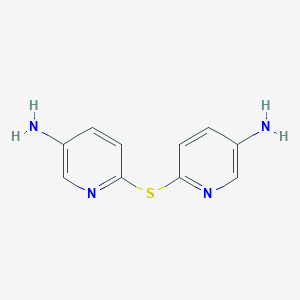
Bis(5-Aminopyridin-2-yl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-aminopyridin-2-yl)sulfane, also known as BAPS, is an organic compound composed of two 5-aminopyridin-2-yl groups and one sulfane group. It is a type of organosulfur compound and is widely used in various scientific applications. Bis(5-aminopyridin-2-yl)sulfane is a colorless solid with a molecular weight of 166.25 g/mol and a melting point of 80-82°C. It is soluble in water, methanol, and ethanol.
Aplicaciones Científicas De Investigación
Applications in Catalysis
Bis(5-Aminopyridin-2-yl)sulfane and related compounds have been utilized in various catalytic processes. For instance, copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines using isothiocyanate as the sulfur source has been reported. This method enables the synthesis of sulfur-bridged imidazopyridines, with thiourea being a key intermediate in the catalytic system (Tian et al., 2019).
Applications in Material Science
In the field of material science, compounds analogous to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized and characterized for their unique properties. For instance, a series of cyclometalated iridium(III) complexes were reported, where changing the oxidation state of the sulfur atom in the ligands altered the emissive state from 3LC character to 3MLCT/3LLCT character, indicating potential applications in light-emitting devices (Brown et al., 2017).
Applications in Green Chemistry
In green chemistry, compounds related to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized using eco-friendly methods. An efficient synthesis of bis(3-aryl-1,8-naphthyridin-2-yl)sulfanes under microwave and conventional conditions was reported, highlighting an eco-friendly approach with high yields and purity (Ravi et al., 2018).
Applications in Synthesis of Novel Compounds
Moreover, novel compounds with structures related to Bis(5-Aminopyridin-2-yl)sulfane have been synthesized for various applications. For instance, a series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to different cores were prepared via multicomponent reactions, indicating the versatility of such sulfur-containing compounds in synthetic chemistry (Diab et al., 2021).
Propiedades
IUPAC Name |
6-(5-aminopyridin-2-yl)sulfanylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESOZFMSBVCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)SC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(5-Aminopyridin-2-yl)sulfane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

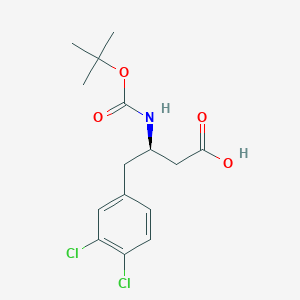
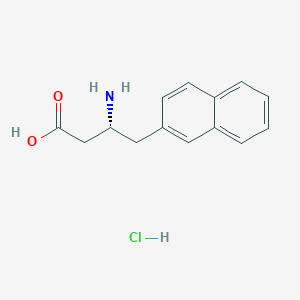
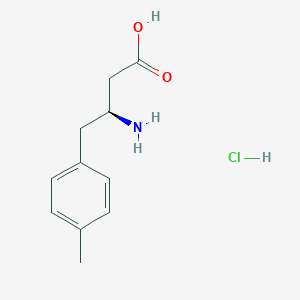
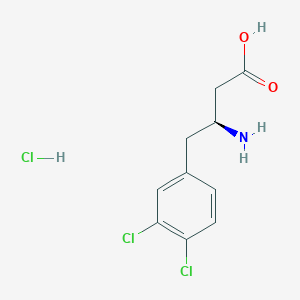
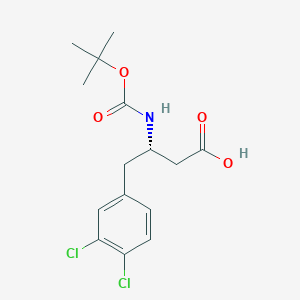
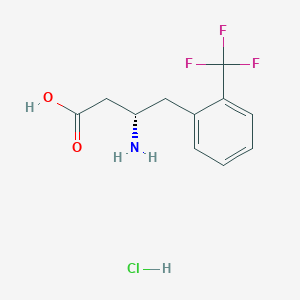
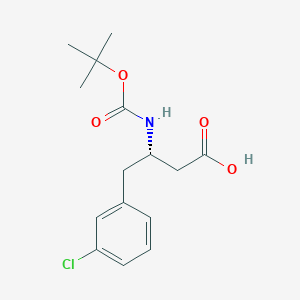
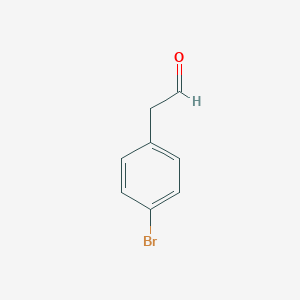
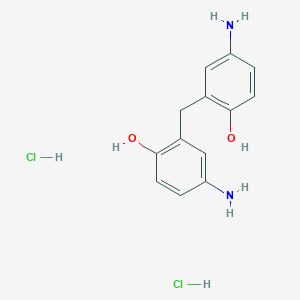
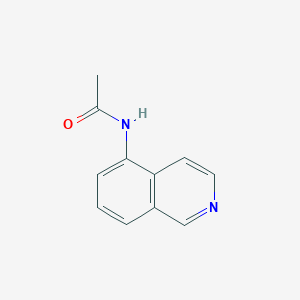
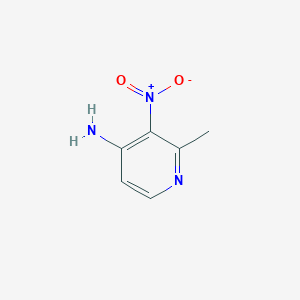
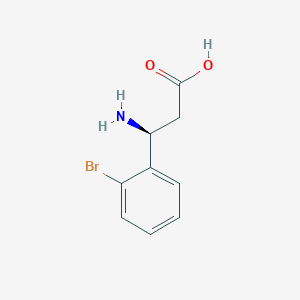
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
